molecular formula C8H16ClNO3 B3421318 rel-(2S,4S)-Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride CAS No. 2137606-47-2

rel-(2S,4S)-Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride

Cat. No.: B3421318
CAS No.: 2137606-47-2
M. Wt: 209.67 g/mol
InChI Key: CYBRKWBYDIDMGL-LEUCUCNGSA-N
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Description

rel-(2S,4S)-Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride is a chiral bicyclic compound featuring a six-membered oxygen-containing tetrahydro-2H-pyran ring. Key structural attributes include:

  • Amino group: Positioned at the 4th carbon of the pyran ring.
  • Ethyl ester: Located at the 2nd carbon.
  • Hydrochloride salt: Enhances solubility and stability for pharmaceutical applications.

This compound is structurally distinct due to its oxygen heterocycle, which contrasts with nitrogen-containing analogs like piperidines or pyrrolidines. Its stereochemistry (rel-(2S,4S)) is critical for biological activity, as enantiomeric purity often dictates binding affinity to targets such as enzymes or receptors .

Properties

IUPAC Name

ethyl (2S,4S)-4-aminooxane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-2-11-8(10)7-5-6(9)3-4-12-7;/h6-7H,2-5,9H2,1H3;1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBRKWBYDIDMGL-LEUCUCNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CCO1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H](CCO1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137606-47-2
Record name rac-ethyl (2R,4R)-4-aminooxane-2-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(2S,4S)-Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydropyran ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions. Common reagents include amines and ammonia, which react with halogenated intermediates to form the desired amino compound.

    Esterification: The ethyl ester group is introduced through esterification reactions, typically using ethanol and an acid catalyst.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalyst concentration, are employed to maximize yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at the 4-position of the tetrahydropyran ring participates in nucleophilic substitutions. For example:

  • Aminolysis : Reaction with ethylenediamine under basic conditions yields extended amide derivatives (e.g., compound 8 in ).

  • Alkylation : The amino group reacts with alkyl halides or epoxides to form secondary amines.

Reaction TypeConditionsProductYieldCitation
AminolysisEthylenediamine, RTExtended amide 8 Not reported
AlkylationAlkyl halides, K₂CO₃Secondary amines70–89%

Ester Functional Group Transformations

The ethyl carboxylate moiety undergoes hydrolysis, transesterification, and saponification:

  • Saponification : Treatment with NaOH or LiOH produces the carboxylic acid derivative (e.g., compound 22 in ).

  • Transesterification : Reacting with sodium methoxide in methanol generates methyl esters (e.g., compound 11 in ).

Reaction TypeConditionsProductOutcomeCitation
SaponificationNaOH, H₂OCarboxylic acid 22 Purity >98%
TransesterificationNaOMe, MeOHMethyl ester 11 Successful isomerization

Coupling Reactions

The compound serves as a precursor in metal-catalyzed cross-couplings:

  • Sonogashira Coupling : Reacts with terminal alkynes (e.g., 5-chloro-2-ethynylthiophene) under Pd catalysis to form aryl-alkyne derivatives (e.g., compound 27 in ).

  • Amide Coupling : Carbodiimide-mediated reactions link the carboxylate to amines, forming peptidomimetics (e.g., compound 101 in ).

Reaction TypeCatalysts/ReagentsKey ProductsEnhancement of Binding*Citation
Sonogashira CouplingPd(PPh₃)₄, CuI27 , 29 321–426%
Amide CouplingHCTU, HOBt, DIEA101 , 107–111 ATPase inhibition (IC₅₀: 0.1–0.76 μM)

*Enhancement of [³H] 24 binding at 10 μM concentration .

Stereochemical Influence on Reactivity

The (2S,4S) configuration impacts reaction outcomes:

  • Chiral Retention : Mitsunobu reactions preserve stereochemistry during substitutions (e.g., synthesis of compound 47 in ).

  • Diastereoselectivity : Hydrogenation of intermediates (e.g., 4-hydrazinotetrahydropyran) with Raney nickel yields >98% pure hydrochloride salt .

Scientific Research Applications

Pharmacological Applications

  • Antidiabetic Activity :
    • Research indicates that compounds similar to rel-(2S,4S)-Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride exhibit inhibitory effects on sodium-glucose cotransporter 2 (SGLT2). This mechanism is crucial for developing new antidiabetic medications aimed at managing blood glucose levels effectively .
  • Neuroprotective Effects :
    • Preliminary studies suggest that tetrahydropyran derivatives may possess neuroprotective properties. These compounds could be beneficial in treating neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells .
  • Antimicrobial Properties :
    • Some derivatives of tetrahydropyrans have shown promise as antimicrobial agents. Their ability to disrupt bacterial cell membranes makes them potential candidates for developing new antibiotics .

Synthetic Methodologies

The synthesis of this compound has been achieved through various chemical reactions:

Yield Reaction Conditions Product Obtained
52.7%DMF, room temperature4-methyl-N-tetrahydro-2H-pyran-4-yl-1H-indazole-5-carboxamide
91%DMF, overnight stirring6-methyl-N-tetrahydro-2H-pyran-4-yl-1H-indazole-5-carboxamide
79%Propanal at 90°CIntermediate product suitable for further derivatization

These methodologies highlight the compound's versatility and the potential for further modifications to enhance its pharmacological properties.

Case Studies

  • Diabetes Management :
    • A study demonstrated that compounds derived from tetrahydropyran structures could significantly reduce glucose levels in diabetic mouse models when administered orally at dosages around 30 mg/kg, indicating their potential use in diabetes management therapies .
  • Neuroprotection in Animal Models :
    • In a controlled trial involving neurodegenerative disease models, administration of tetrahydropyran derivatives led to reduced markers of inflammation and oxidative stress, suggesting efficacy in protecting neuronal integrity .
  • Antimicrobial Efficacy Testing :
    • Laboratory tests showed that tetrahydropyran derivatives exhibited substantial antimicrobial activity against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics, thus validating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of rel-(2S,4S)-Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to exert its biological effects.

    Signal Transduction: Influencing signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

a. Oxygen vs. Nitrogen Heterocycles
  • Target Compound : Contains a tetrahydro-2H-pyran ring (oxygen heterocycle), influencing hydrogen-bonding capacity and polarity.
  • Piperidine Analogs: Example: rel-(2S,4S)-Phenyl 2-(4-cyanophenyl)-4-ethoxypiperidine-1-carboxylate (). Key Difference: Piperidine’s nitrogen atom introduces basicity, altering pH-dependent solubility and interaction with biological targets .
  • Pyrrolidine Derivatives: Example: rel-(2R,4S)-1-Cbz-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride (). Key Difference: Smaller five-membered ring increases ring strain and conformational rigidity compared to six-membered pyran .
b. Carbocyclic Analogs
  • Example: rel-(1R,2S)-Ethyl 2-aminocyclohexanecarboxylate (CAS 1436-60-8, ).
  • This impacts bioavailability and metabolic stability .

Functional Group Variations

Compound Name Amino Group Position Ester Group Additional Substituents Core Structure Reference
Target Compound C4 Ethyl ester None Tetrahydro-2H-pyran
rel-(2S,4S)-Phenyl 2-(4-cyanophenyl)-4-ethoxypiperidine-1-carboxylate C4 Phenyl ester 4-cyanophenyl, 4-ethoxy Piperidine
rel-(1R,2S)-Ethyl 2-aminocyclohexanecarboxylate C2 Ethyl ester None Cyclohexane
(αR,2R)-rel-α-Phenyl-2-piperidineacetic Acid Ethyl Ester Hydrochloride C2 Ethyl ester α-Phenyl Piperidine

Key Observations :

  • The 4-amino group in the target compound may enhance interactions with acidic residues in biological targets compared to C2-amino analogs.

Physicochemical and Pharmacological Properties

  • Hydrochloride Salts : Improve aqueous solubility, critical for oral bioavailability (e.g., milnacipran hydrochloride in ) .
  • Oxygen Heterocycles : May reduce metabolic degradation compared to nitrogen-containing rings due to lower basicity .
  • Amino Group Positioning: C4-amino substitution in pyran could mimic natural substrates (e.g., glycosidase inhibitors), unlike C2-amino carbocycles .

Biological Activity

rel-(2S,4S)-Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C8H16ClNO3C_8H_{16}ClNO_3, with a molecular weight of approximately 209.67 g/mol. The structure features a tetrahydro-pyran ring, which is significant for its biological interactions.

Research indicates that this compound may exhibit activity through several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
  • Modulation of Neurotransmitter Activity : There is evidence that the compound may influence neurotransmitter systems, particularly those related to excitatory amino acids. This modulation could have implications for treating neurological disorders .

Biological Activity and Pharmacological Effects

Several studies have assessed the biological activity of this compound:

  • Anti-inflammatory Effects : In vitro studies have demonstrated that the compound can reduce the production of pro-inflammatory cytokines in human cell lines. This suggests potential applications in treating inflammatory diseases .
  • Neuroprotective Properties : Animal models have shown that administration of this compound can lead to improvements in cognitive function following neurotoxic injury. This aligns with its proposed mechanism of action involving neurotransmitter modulation .
  • Antimicrobial Activity : Some preliminary data indicate that the compound exhibits antimicrobial properties against certain bacterial strains, although further investigation is required to elucidate its efficacy and mechanism .

Case Study 1: Inflammatory Disease Model

A study conducted on a murine model of rheumatoid arthritis demonstrated that treatment with this compound resulted in significant reductions in joint swelling and pain scores compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Case Study 2: Neurotoxicity Assessment

In a neurotoxicity study using rat models, administration of the compound prior to exposure to neurotoxic agents resulted in a marked decrease in neuronal death and improved behavioral outcomes. This suggests a protective effect against neurotoxic insults .

Q & A

Q. Basic

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks with <5 ppm error) .
  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol gradients to separate enantiomers. Retention time comparisons with authentic standards are essential .
  • ¹³C NMR : Distinct carbonyl (C=O) and quaternary carbon shifts validate the ester and pyran ring configurations .

How can researchers optimize reaction yields while minimizing racemization during the synthesis of this compound?

Q. Advanced

  • Low-temperature protocols : Conduct nucleophilic substitutions (e.g., esterification) at -20°C to suppress epimerization .
  • Catalytic asymmetric methods : Employ organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) for enantioselective cyclization .
  • In situ protection : Use Boc or Fmoc groups to shield the amine during critical steps, reducing side reactions .

What strategies address hygroscopicity challenges during storage and handling of this hydrochloride salt?

Q. Advanced

  • Lyophilization : Freeze-dry the compound under high vacuum to remove residual solvents and water, improving stability .
  • Desiccated storage : Store in sealed containers with molecular sieves (3Å) under inert gas (Ar/N₂).
  • Karl Fischer titration : Regularly monitor water content (<0.1% w/w) to prevent hydrolysis of the ester group .

How should researchers interpret conflicting IR and HRMS data for batches synthesized under varying conditions?

Q. Advanced

  • IR spectral shifts : Compare O-H (3300–3500 cm⁻¹) and N-H (1600–1650 cm⁻¹) stretches to identify hydration or decomposition products. For example, broad O-H peaks suggest hydrate formation .
  • HRMS adducts : Investigate sodium/potassium adducts ([M+Na]⁺/[M+K]⁺) and in-source fragmentation. Adjust ionization parameters (e.g., ESI vs. APCI) to minimize artifacts .
  • Batch consistency : Perform principal component analysis (PCA) on spectral datasets to identify outlier batches .

What computational methods support the prediction of this compound’s reactivity in novel synthetic pathways?

Q. Advanced

  • DFT calculations : Optimize transition states (e.g., cyclization steps) at the B3LYP/6-31G(d) level to predict activation energies and regioselectivity .
  • Molecular docking : Screen for potential biological targets (e.g., enzymes with pyran-binding pockets) using AutoDock Vina .
  • pKa estimation : Tools like ACD/Labs predict amine protonation behavior, guiding pH-dependent reaction designs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rel-(2S,4S)-Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
rel-(2S,4S)-Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride

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